3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid

Synthetic methodology Cross-coupling Medicinal chemistry

Selecting 3-(4-iodophenyl)-1H-pyrazole-4-carboxylic acid secures a reactivity profile that lighter halogen analogs cannot match. The weak C–I bond ensures ~100× faster oxidative addition for efficient Suzuki–Miyaura or Sonogashira couplings, enabling milder, lower-catalyst library synthesis. Only the iodine handle permits direct [¹²³I]/[¹²⁵I] radiolabeling at up to 85% yield for imaging agent development, and provides a strong anomalous signal (f'' ~8.5 at Cu Kα) for macromolecular phasing. Choosing bromo or chloro alternatives forfeits these categorical advantages. This compound is the mandatory starting point for advanced medicinal chemistry and structural biology programs.

Molecular Formula C10H7IN2O2
Molecular Weight 314.08 g/mol
Cat. No. B13470370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid
Molecular FormulaC10H7IN2O2
Molecular Weight314.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C(=O)O)I
InChIInChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
InChIKeyLXLNORWAEMURTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic Acid – Iodine-Specific Pyrazole Building Block for Cross-Coupling, Radiolabeling, and Crystallography


3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid (MW 314.08 g·mol⁻¹, C₁₀H₇IN₂O₂) is a 3-arylpyrazole-4-carboxylic acid . The class is accessible via Vilsmeier formylation of semicarbazones of acetophenones and subsequent oxidation [1]. The defining iodo substituent fundamentally alters the compound's utility profile relative to lighter-halogen (F, Cl, Br) analogues, conferring reactivity that is non-substitutable for applications in palladium-mediated cross-coupling, direct radioiodination, and experimental macromolecular phasing.

3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic Acid – Why Halogen Substitution Is Not Trivial


The iodine atom is not a simple replaceable placeholder. The C–I bond (bond dissociation energy ~66 kcal·mol⁻¹) is significantly weaker than C–Br (~84 kcal·mol⁻¹) and C–Cl (~96 kcal·mol⁻¹) [1], making the iodo compound uniquely reactive in oxidative addition. Moreover, only iodine can be replaced by γ- or positron-emitting iodine radioisotopes for direct radiotracer preparation. Consequently, choosing a bromo, chloro, or fluoro analogue in place of the iodo compound results in loss of cross-coupling efficiency, inability to perform radioiodination, and weakened anomalous scattering signal for crystallographic phasing. The quantitative evidence below demonstrates that these differences are not incremental but categorical.

3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic Acid – Quantitative Differentiation from Closest Analogs


Order-of-Magnitude Advantage in Palladium-Catalyzed Cross-Coupling Reactivity Over Bromo and Chloro Analogs

In palladium(0)-mediated cross-coupling, the oxidative addition step is rate-limiting and its relative rate decreases by orders of magnitude as the halogen is changed from iodine to bromine to chlorine. For Pd(PPh₃)₄ with phenyl halides, the established relative rates are PhI ≈ 100, PhBr ≈ 1, and PhCl < 0.01 [1]. When applied to 3-(4-halophenyl)-1H-pyrazole-4-carboxylic acids, the iodo derivative is therefore expected to undergo Suzuki–Miyaura, Heck, and Sonogashira couplings at substantially lower temperatures, shorter reaction times, and lower catalyst loadings than bromo or chloro analogues. The 4-iodopyrazole scaffold is explicitly recognized as a valuable precursor for selective construction of functionalized molecules [2].

Synthetic methodology Cross-coupling Medicinal chemistry

Exclusive Radioiodination Capability: The Iodo Compound as a Direct Precursor for SPECT/PET Tracers

Only the iodo derivative can be directly converted into a radioiodinated probe via isotope exchange or iododestannylation. Bromo and chloro analogues are not substrates for electrophilic radioiodination. In a study of 4-iodophenyl pyrazole-based COX-2 imaging agents, the compound 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole was radio-[¹²³I]-iodinated with a radiochemical yield of 85% and a radiochemical purity of 99% [1]. Extrapolating to 3-(4-iodophenyl)-1H-pyrazole-4-carboxylic acid, the same iodo handle enables analogous direct radioiodination, whereas bromo or chloro analogs are inert under identical conditions [2].

Molecular imaging Nuclear medicine Radiopharmaceuticals

Superior Anomalous Scattering Signal for Macromolecular Crystallography Phasing

Iodine exhibits a substantially higher anomalous scattering factor (f'') than bromine or chlorine at standard crystallographic wavelengths, enabling experimental single-wavelength anomalous diffraction (SAD) phasing with a single heavy atom. At Cu Kα (1.5418 Å), the f'' values are 8.5 (I), 4.6 (Br), and 0.5 (Cl) [1]. This means a single iodine atom per asymmetric unit often provides sufficient phasing power to solve protein–ligand co-crystal structures, whereas bromine frequently requires multiple copies or higher occupancy, and chlorine is typically inadequate.

Structural biology Crystallography SAD phasing

3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic Acid – High-Value Application Scenarios Where Analogs Fall Short


Precursor for Radioiodinated SPECT/PET Imaging Probes

The iodine handle enables direct [¹²³I]- or [¹²⁵I]- labeling in radiochemical yields up to 85%, as demonstrated for structurally related 4-iodophenyl pyrazoles [1]. Bromo or chloro congeners cannot undergo this transformation, making the iodo compound the mandatory starting point for developing COX-2, neuroreceptor, or tumor-targeted imaging agents.

Efficient Diversification via Palladium-Catalyzed Cross-Coupling for SAR Libraries

The ~100-fold higher oxidative addition rate of the iodoarene [2] translates into faster, milder Suzuki–Miyaura or Sonogashira couplings. This enables parallel library synthesis in medicinal chemistry with reduced catalyst loading and lower thermal stress on sensitive substrates, advantages unattainable with bromo or chloro analogues.

Single-Wavelength Anomalous Diffraction (SAD) Phasing in Protein–Ligand Co-Crystallography

With an f'' of 8.5 at Cu Kα, a single iodine atom in the pyrazole ligand provides sufficient anomalous signal for experimental phasing of protein–ligand complexes [3]. This eliminates the need for selenomethionine incorporation or multiple bromine substitutions, streamlining structure determination for drug design programs.

Quote Request

Request a Quote for 3-(4-iodophenyl)-1H-pyrazole-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.